1-Methylnicotinamide-d3 Iodide is a stable isotope-labeled compound primarily used in scientific research. It is a derivative of nicotinamide, which is a form of vitamin B3, and features a methyl group at the 1-position of the pyridine ring. The compound is classified under various categories related to neurobiology, including studies on dopamine receptors, neuroinflammation, and various neurological disorders such as Alzheimer's disease and Parkinson's disease. Its molecular formula is , and it has a molecular weight of 267.08 g/mol .
The synthesis of 1-Methylnicotinamide-d3 Iodide typically involves the methylation of nicotinamide using deuterated methyl iodide as the methylating agent. The reaction can be outlined as follows:
The molecular structure of 1-Methylnicotinamide-d3 Iodide can be described in terms of its key components:
The SMILES notation for this compound is NC(C1=CC=C[N+](C([2H])([2H])[2H])=C1)=O.[I-], which represents its structural formula in a compact form .
1-Methylnicotinamide-d3 Iodide participates in various chemical reactions typical for quaternary ammonium compounds:
The mechanism of action for 1-Methylnicotinamide-d3 Iodide primarily revolves around its role as a metabolite in cellular processes. Upon entering biological systems, it may participate in:
1-Methylnicotinamide-d3 Iodide has several scientific applications:
This compound's unique properties make it valuable for advancing research in pharmacology and neurochemistry.
The synthesis of 1-Methylnicotinamide-d3 iodide (CAS 6456-44-6 unlabeled; molecular formula: C7H6D3N2O·I; MW: 267.08 g/mol) primarily employs quaternization reactions using isotopically enriched methylating agents. The standard approach involves reacting nicotinamide-d3 with iodomethane-d3 (CD3I, [5]), where deuterium atoms are incorporated into the methyl group attached to the pyridinium nitrogen. This method ensures high isotopic purity (99.5 atom % D) and chemical purity (>98%) [1] [10]. Alternative routes include:
Key challenges in deuterium incorporation involve minimizing isotopic dilution and side products. Optimized protocols use anhydrous solvents, controlled temperatures (20–40°C), and stoichiometric excess of CD3I to drive the quaternization to >95% completion [10]. Post-synthesis purification via recrystallization from ethanol/ether mixtures yields crystals with 98.63% purity, critical for analytical applications [1].
Table 1: Deuterium Incorporation Methods for 1-Methylnicotinamide-d3 Iodide
| Method | Isotopic Purity | Yield (%) | Key Advantages |
|---|---|---|---|
| Quaternization | 99.5 atom % D | 85–90 | High specificity, minimal scrambling |
| Reductive Deuteration | 95–98 atom % D | 70–75 | Applicable to unsaturated precursors |
| H/D Exchange | 80–85 atom % D | 40–50 | Low cost |
As a metabolic tracer, 1-Methylnicotinamide-d3 iodide requires protocols that balance isotopic integrity with biological compatibility. Its primary application is quantifying endogenous nicotinamide metabolites (e.g., NMN, 2PYR, 4PYR) in transporter studies. Optimization focuses on:
In transporter biomarker research, this compound enables precise measurement of hepatic OCT1 activity. For example, studies show OCT1 mediates NMN efflux from hepatocytes; inhibiting OCT1 with cimetidine reduces systemic NMN exposure by 17–41% [3]. The deuterated tracer distinguishes exogenous vs. endogenous NMN via its +3 Da mass shift, eliminating background interference.
Table 2: Optimized Parameters for Metabolic Tracer Applications
| Parameter | Optimal Condition | Impact on Tracer Performance |
|---|---|---|
| Storage Temperature | –20°C (sealed) | Prevents deuterium exchange |
| Biological Matrix | Plasma/urine (pH 7.4) | Minimizes non-enzymatic hydrolysis |
| Detection Method | LC-MS/MS (MRM mode) | Sensitivity: 0.1–5 ng/mL |
| Cell Uptake Buffers | HBSS + 0.1% BSA | Maintains transporter activity |
Dual-labeled 1-Methylnicotinamide-13C,d3 iodide (MW: 268.07 g/mol; formula: C613CH6D3IN2O [1]) offers advantages over single-isotope variants in complex metabolic studies:
However, single-isotope d3-labels remain preferred for routine pharmacokinetic analyses due to their lower cost and sufficient accuracy. Studies show both variants co-elute chromatographically with native NMN, ensuring identical retention times during LC-MS/MS [1] [10].
Table 3: Analytical Comparison of Isotope Variants
| Characteristic | d3-Labeled | 13C/d3-Labeled |
|---|---|---|
| Mass Shift | +3 Da | +4 Da |
| Metabolic Stability | High (minor deuterium exchange) | Very high (no 13C exchange) |
| Cost (per 10 mg) | $300 | $450–$600 [1] |
| Best Application | Single-pathway PK studies | Multitracer/multiplexed assays |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1